molecular formula C15H14ClFO3S B8498013 5'-Chloro-4-(ethylsulfonyl)-2-fluoro-2'-methoxy-1,1'-biphenyl

5'-Chloro-4-(ethylsulfonyl)-2-fluoro-2'-methoxy-1,1'-biphenyl

Cat. No.: B8498013
M. Wt: 328.8 g/mol
InChI Key: FQMNBFJOYHVFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-4-(ethylsulfonyl)-2-fluoro-2'-methoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C15H14ClFO3S and its molecular weight is 328.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14ClFO3S

Molecular Weight

328.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-ethylsulfonyl-2-fluorobenzene

InChI

InChI=1S/C15H14ClFO3S/c1-3-21(18,19)11-5-6-12(14(17)9-11)13-8-10(16)4-7-15(13)20-2/h4-9H,3H2,1-2H3

InChI Key

FQMNBFJOYHVFEE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-chloro-2-methoxyphenyl)boronic acid (714 mg, 1.68 mmol) in dioxane (5 mL) and water (1 mL) was added 1-bromo-4-(ethylsulfonyl)-2-fluorobenzene (Preparation 19, 450 mg, 1.68 mmol), and sodium carbonate (534 mg, 5.04 mmol). The reaction was degassed and then tetrakis(triphenylphosphine) palladium(0) (194 mg, 0.17 mmol) was added and the reaction mixture further degassed. The reaction was placed on a preheated hot plate (110° C.) for 16 hours. The reaction mixture was cooled to room temperature and filtered through celite and the solvent removed in vacuo. The crude material was purified by silica gel column chromatography eluting with EtOAc:cyclohexane 40:60 to give the title compound as a brown oil in 90% yield, 500 mg.
Quantity
714 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step Two
Yield
90%

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